molecular formula C9H10O5S2 B1396832 2,4-Bis(methylsulfonyl)benzaldehyde CAS No. 1845690-57-4

2,4-Bis(methylsulfonyl)benzaldehyde

Cat. No. B1396832
M. Wt: 262.3 g/mol
InChI Key: RYNVNUQDJIJRKV-UHFFFAOYSA-N
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Description

2,4-Bis(methylsulfonyl)benzaldehyde, also known as DBDMS, is an organic compound with the chemical formula C9H10O5S2. It contains a total of 26 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .


Molecular Structure Analysis

The molecular structure of 2,4-Bis(methylsulfonyl)benzaldehyde consists of 26 atoms; 10 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 2 Sulfur atoms . It contains 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .


Physical And Chemical Properties Analysis

2,4-Bis(methylsulfonyl)benzaldehyde has a molecular weight of 262.3 g/mol. It is stable under normal temperatures and pressures .

Scientific Research Applications

Cancer Chemotherapy

  • Field : Medical Science, specifically Oncology .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is a precursor to Benzaldehyde dimethane sulfonate (BEN, DMS612, NSC281612), a bifunctional alkylating agent currently in clinical trials .
  • Method : The conversion of BEN to its carboxylic acid analogue (BA) in whole blood, but not plasma, suggests that an enzyme in RBCs may be responsible for this conversion .
  • Results : The activating conversion of BEN to BA is mediated not by CYP450 enzymes or aldehyde oxidase, but by ALDH1A1. This enzyme, a potential stem cell marker, may be a candidate biomarker for clinical activity of BEN .

Anti-Inflammatory Drugs

  • Field : Pharmaceutical Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors .
  • Method : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized .
  • Results : Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme. Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .

Antibiotics Synthesis

  • Field : Pharmaceutical Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is an important precursor for the synthesis of amino alcohol with applications to the synthesis of antibiotics thiamphenicol .
  • Method : The specific method of application or experimental procedures was not detailed in the source .
  • Results : Thiamphenicol is well acknowledged to possess a wide spectrum of antibacterial bioactivities .

Synthesis of Substituted Benzaldehydes

  • Field : Organic Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
  • Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
  • Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Synthesis of Benzimidazoles

  • Field : Pharmaceutical Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles .
  • Method : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized .
  • Results : Several compounds showed selective inhibition to cyclooxygenase-2 (COX-2) isozyme .

Synthesis of Antibiotics

  • Field : Pharmaceutical Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is an important precursor for the synthesis of amino alcohol with applications to the synthesis of antibiotics .
  • Method : The specific method of application or experimental procedures was not detailed in the source .
  • Results : The synthesized antibiotics possess a wide spectrum of antibacterial bioactivities .

Synthesis of Functionalized (Benz)Aldehydes

  • Field : Organic Chemistry .
  • Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
  • Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
  • Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Safety And Hazards

The safety data sheet for a related compound, 4-(Methylsulfonyl)benzaldehyde, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis and biological evaluation of new derivatives of 2,4-Bis(methylsulfonyl)benzaldehyde. For example, a study on the design, synthesis, and biological assessment of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors has been conducted .

properties

IUPAC Name

2,4-bis(methylsulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVNUQDJIJRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282271
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(methylsulfonyl)benzaldehyde

CAS RN

1845690-57-4
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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